

An In-depth Technical Guide to 22-Hydroxy Mifepristone-d6

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Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B024294

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For Researchers, Scientists, and Drug Development Professionals Introduction

22-Hydroxy Mifepristone-d6 is the deuterium-labeled form of 22-Hydroxy Mifepristone, a primary metabolite of the synthetic steroid Mifepristone (also known as RU-486). Mifepristone is a potent progesterone and glucocorticoid receptor antagonist. Due to its properties, it is utilized for medical termination of pregnancy and in the management of hyperglycemia in patients with Cushing's syndrome. The hydroxylated metabolite, 22-Hydroxy Mifepristone, retains significant biological activity. The deuterated analog, **22-Hydroxy Mifepristone-d6**, serves as an essential tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Mifepristone and its metabolites in biological matrices. This guide provides a comprehensive technical overview of **22-Hydroxy Mifepristone-d6**, including its chemical properties, metabolic pathways, and detailed experimental protocols for its use.

Chemical and Physical Properties

22-Hydroxy Mifepristone-d6 is a stable, isotopically labeled version of the active metabolite. Its fundamental properties are summarized below for reference.



Property	Value	Source
Chemical Name	(11β,17β)-11-[4- (Dimethylamino-d6)phenyl]-17- hydroxy-17-(3-hydroxy-1- propyn-1-yl)-estra-4,9-dien-3- one	[1]
Synonyms	RU 42698-d6, Hydroxy Mifepristone D6	[1]
Molecular Formula	C29H29D6NO3	[2]
Molecular Weight	451.63 g/mol	[1]
Appearance	Yellow Solid	[1]
Storage Conditions	2-8°C Refrigerator	[1]
Parent Drug	Mifepristone (RU-486)	[2]
Unlabeled CAS No.	105012-15-5	[1]

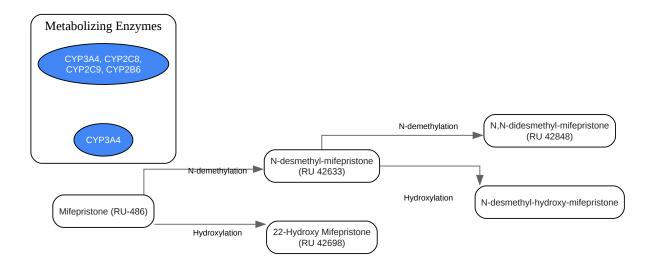
Biological Activity and Metabolism

Mifepristone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[3][4] The main metabolic pathways are N-demethylation and terminal hydroxylation of the 17-propynyl chain. This process leads to the formation of several active metabolites, including N-monodemethylated (RU 42633), N-didemethylated (RU 42848), and hydroxylated (RU 42698) forms.[5] These metabolites, including 22-Hydroxy Mifepristone, retain considerable binding affinity for both the progesterone and glucocorticoid receptors, contributing to the overall pharmacological effect of the parent drug.[6] One source indicates that 22-Hydroxy Mifepristone has a relative binding affinity of 48% to the human glucocorticoid receptor.[7]

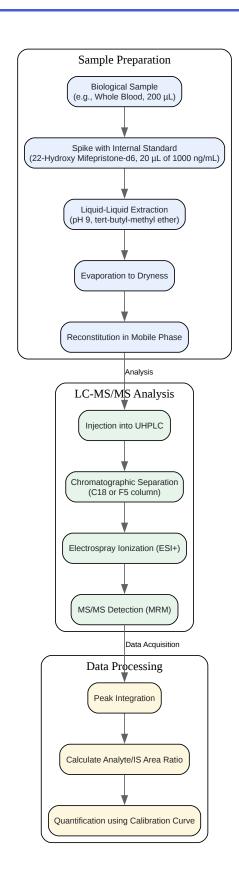
Metabolic Pathway of Mifepristone

The following diagram illustrates the primary metabolic transformations of Mifepristone.









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